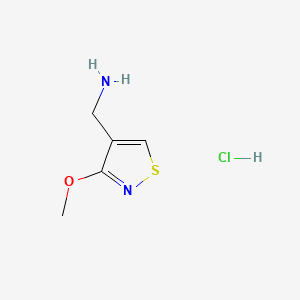
3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride, commonly known as CPD, is a cyclic amine derivative whose structure consists of a cyclopropyl group linked to a nitrogen atom, which is further connected to a dimethylpyrrolidine group. It is a colorless, crystalline solid that is soluble in water and organic solvents. CPD is a versatile organic compound that has numerous applications in scientific research and is used as a reagent in a variety of organic synthesis reactions.
Mecanismo De Acción
CPD is an organic compound that can act as a Lewis acid or a Bronsted-Lowry acid in certain reactions. Its cyclopropyl group can act as a nucleophile and can attack electrophilic species such as carbonyl compounds. It can also act as a proton donor, and can form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
CPD has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, and has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential to reduce blood pressure, and has been found to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPD has numerous advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is soluble in both water and organic solvents. It is also highly stable and has a long shelf-life. However, it can be toxic and corrosive, and should be handled with care.
Direcciones Futuras
CPD has a wide range of potential applications in scientific research, and there are numerous potential future directions for its use. These include its potential use in drug design and development, as well as its potential use in the synthesis of novel compounds. Additionally, further research could be done to explore its potential therapeutic effects, such as its potential to treat cancer, reduce blood pressure, and reduce inflammation. Finally, further research could be done to explore its potential uses in the synthesis of lyotropic liquid crystals.
Métodos De Síntesis
CPD is typically synthesized through a two-step process. First, a cyclopropylmethyl chloride is reacted with dimethylamine to form the cyclopropylmethyl amine intermediate. This intermediate is then reacted with hydrochloric acid to form the desired product, CPD. This method of synthesis is relatively simple and efficient, and offers high yields.
Aplicaciones Científicas De Investigación
CPD has been extensively used in scientific research due to its versatile properties. It has been used as a reagent for a variety of organic synthesis reactions, as well as for the synthesis of a wide range of compounds such as amino acids, peptides, and heterocycles. CPD has also been used to study the structure and reactivity of cyclopropanes, as well as in the synthesis of lyotropic liquid crystals.
Propiedades
IUPAC Name |
3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(2)9(8-3-4-8)5-6-10-7-9;;/h8,10H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESAEGQUNLIFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCNC1)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)
amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
![rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate](/img/structure/B6607988.png)
amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B6607994.png)
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
![rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid](/img/structure/B6608004.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B6608010.png)


![2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6608057.png)
